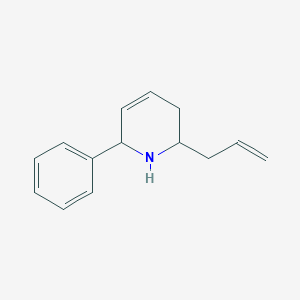

2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Description

The 1,2,3,6-tetrahydropyridine (B147620) (THP) scaffold is a nitrogen-containing six-membered ring with one double bond, and it represents a heterocyclic motif of considerable interest in medicinal and synthetic chemistry. tandfonline.com This structural unit is found in a variety of natural products and has been incorporated into numerous synthetic molecules exhibiting a broad spectrum of biological activities. nih.gov The versatility of the THP core allows for diverse substitutions, leading to a wide array of derivatives with unique properties.

The significance of this structural class was notably amplified by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). auctoresonline.orgnih.gov Initially synthesized as an analgesic, MPTP was later identified as a potent neurotoxin that can induce symptoms of Parkinson's disease by destroying dopaminergic neurons. nih.govwikipedia.org This discovery inadvertently provided researchers with a critical chemical tool for studying Parkinson's disease in animal models, sparking extensive research into the synthesis, metabolism, and biological effects of THP derivatives. auctoresonline.orgnih.gov

Beyond the notoriety of MPTP, the 1,2,3,6-tetrahydropyridine ring is a key component in various biologically active compounds, highlighting its role as a privileged scaffold in drug discovery. nih.gov Researchers have developed numerous synthetic strategies to access highly functionalized and stereochemically complex tetrahydropyridines, including methods like the aza-Diels-Alder reaction and various palladium-catalyzed cyclizations. tandfonline.comchemspider.com These synthetic advancements have enabled the exploration of THP derivatives for a range of potential therapeutic applications.

Table 1: Examples of Bioactive 1,2,3,6-Tetrahydropyridine Derivatives

| Compound Name | Significance in Research |

|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | A potent neurotoxin used to induce Parkinsonism in animal models, crucial for studying the pathology of Parkinson's disease. wikipedia.org |

| 4-Phenyl-1,2,3,6-tetrahydropyridine | A structural fragment investigated for its role in developing potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). |

Within the broader class of tetrahydropyridines, 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896) represents a specific and structurally interesting target. It features an asymmetric substitution pattern on the THP core, with a phenyl group at the C6 position and an allyl group at the C2 position. The phenyl group is a common feature in many neuroactive tetrahydropyridines, as exemplified by MPTP. wikipedia.org The allyl group, on the other hand, is a versatile functional handle in organic synthesis, offering a site for further chemical modification.

While the 1,2,3,6-tetrahydropyridine scaffold is well-studied, specific published research focusing exclusively on the synthesis and characterization of this compound is not prominent in the scientific literature. However, its structure presents a notable synthetic challenge: the stereoselective installation of two different substituents at the 2- and 6-positions. The development of synthetic methods to achieve such asymmetrically disubstituted heterocycles is an active area of chemical research. tandfonline.com

The potential of this compound as a research target lies in the combination of its structural motifs. The phenyl-tetrahydropyridine portion suggests a potential for interaction with biological systems, while the reactive allyl group could be used for covalent modification of targets or for the synthesis of more complex molecules. Its study could contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Table 2: Calculated Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H17N |

| Molecular Weight | 199.29 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDAFXCBQWHDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Allyl 6 Phenyl 1,2,3,6 Tetrahydropyridine and Its Derivatives

Direct Synthesis Strategies for 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896)

Direct synthesis approaches aim to construct the target molecule from pyridine (B92270) or its derivatives through hydrogenation and alkylation.

Electrocatalytic Hydrogenation Approaches

Electrocatalytic hydrogenation has emerged as a sustainable and efficient method for the reduction of aromatic nitrogen-containing compounds like pyridine. nih.govnih.gov This technique offers a pathway to synthesize cyclic amines under mild conditions, often at ambient temperature and pressure, which is a significant advantage over traditional thermochemical hydrogenation that requires high pressure and temperature. nih.govacs.org

The process typically involves a membrane electrode assembly, where a catalyst facilitates the hydrogenation. chemrxiv.org For instance, a carbon-supported rhodium (Rh/C) catalyst has demonstrated high activity and current efficiency (up to 99%) in converting pyridine to piperidine. nih.govacs.orgchemrxiv.org The mechanism involves the reduction of catalyst surface oxides to expose the active metal (e.g., Rh(0)), which then catalyzes the hydrogenation. nih.govacs.org First-principles calculations have suggested that the desorption of the product from the catalyst surface is the rate-determining step. nih.govacs.org

While this method has been extensively demonstrated for the full reduction of pyridine to piperidine, its principles can be adapted for the partial hydrogenation required to form a tetrahydropyridine (B1245486) ring. nih.govresearchgate.net By carefully controlling reaction parameters such as electrode potential, catalyst, and reaction time, it is theoretically possible to achieve the selective reduction of a disubstituted pyridine precursor to yield a 2,6-disubstituted-1,2,3,6-tetrahydropyridine.

| Parameter | Typical Condition | Source |

| Catalyst | Carbon-supported Rhodium (Rh/C) | nih.govacs.org |

| Reaction Temperature | Ambient | nih.govnih.gov |

| Reaction Pressure | Ambient | nih.govnih.gov |

| Key Advantage | High energy efficiency, mild conditions | acs.org |

| Rate-Determining Step | Product (piperidine) desorption | nih.govacs.org |

Reductive 2,6-Dialkylation of Pyridine

Reductive alkylation of pyridine N-oxides presents a viable strategy for introducing substituents at the C2 position. nih.gov This method involves the activation of the N-oxide, making the pyridine ring susceptible to nucleophilic attack, followed by alkylation. For example, the use of Wittig reagents has been shown to achieve C2-alkylation of pyridine and quinoline (B57606) N-oxides with high site selectivity and functional group tolerance. nih.gov

To synthesize a 2,6-disubstituted derivative like this compound, a sequential or one-pot multi-component approach could be envisioned. This would involve the stepwise introduction of the phenyl and allyl groups onto the pyridine ring, followed by a selective reduction of the ring to the tetrahydropyridine level. The precise order of alkylation and reduction would be crucial to control the regioselectivity and final structure of the product.

General Tetrahydropyridine Synthesis Applicable to this compound Scaffolds

More general synthetic routes often involve building the tetrahydropyridine ring through cyclization reactions, which offer great flexibility in introducing various substituents.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex heterocyclic structures like tetrahydropyridines.

A significant advancement in this area is the development of a palladium-catalyzed 6-endo-selective alkyl-Heck reaction. acs.orgacs.orgnih.gov This strategy provides efficient access to a variety of 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives, which are structurally related to the target compound. acs.orgsemanticscholar.orgorganic-chemistry.org The reaction utilizes unactivated alkyl iodides and proceeds with excellent 6-endo selectivity, a cyclization pattern that is often challenging to achieve in Heck reactions. acs.org

Mechanistic studies, including TEMPO testing and deuterium (B1214612) scrambling experiments, suggest that the reaction proceeds through a hybrid palladium-radical process. acs.orgsemanticscholar.org The formation of a stable tertiary-benzyl radical intermediate is considered crucial for achieving the high 6-endo selectivity observed. acs.org This method has a broad substrate scope and is a valuable tool for synthesizing these important heterocyclic motifs. acs.orgnih.gov More recently, a photoinduced version of this reaction has been developed, allowing for the synthesis under gentle conditions. nih.gov

| Feature | Description | Source |

| Reaction Type | Palladium-catalyzed 6-endo-selective alkyl-Heck | acs.orgacs.org |

| Key Product Scaffold | 5-Phenyl-1,2,3,6-tetrahydropyridine | acs.orgnih.govsemanticscholar.org |

| Selectivity | Excellent 6-endo selectivity | acs.org |

| Proposed Mechanism | Hybrid palladium-radical process | acs.orgsemanticscholar.org |

| Substrates | Unactivated alkyl iodides | nih.gov |

Another innovative approach involves a palladium(0)-catalyzed asymmetric intramolecular Heck-type reaction of in situ generated hydrazones. researchgate.net This domino sequence provides a pathway to 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.orgresearchgate.net

The process begins with an acid-promoted condensation of a precursor like N-[(Z)-3-iodoallyl]-aminoacetaldehyde with hydrazine (B178648) hydrate (B1144303) to form the required hydrazone in situ. researchgate.netresearchgate.net The subsequent Pd(0)-catalyzed intramolecular Heck reaction generates an allylic diazene. organic-chemistry.orgresearchgate.net This intermediate rapidly undergoes a stereospecific denitrogenative nih.govsemanticscholar.org-sigmatropic rearrangement, ultimately furnishing the 3-substituted tetrahydropyridine product. researchgate.net This method has been successfully applied to the formal synthesis of several valuable bioactive molecules and can also be adapted for diastereoselective syntheses to yield cis-2,5-disubstituted tetrahydropyridines. researchgate.net

Heck/Suzuki Tandem Reactions

Tandem reactions that combine a Heck and a Suzuki coupling offer an efficient pathway to construct complex molecular architectures from simple precursors in a single pot. This strategy has been applied to the synthesis of substituted tetrahydropyridines. The reaction sequence typically involves an initial intramolecular Heck cyclization to form the tetrahydropyridine ring, followed by a Suzuki cross-coupling to introduce a variety of substituents.

For instance, a palladium-catalyzed Heck/Suzuki tandem reaction of (Z)-1-iodo-1,6-dienes with organoboronic acids can produce various tetrahydropyridines in good to excellent yields under mild conditions. An asymmetric variant of this reaction has also been explored, yielding chiral tetrahydropyridines with promising enantioselectivity. The choice of ligand is crucial for achieving high diastereoselectivity in these cascade reactions.

Table 1: Heck/Suzuki Tandem Reaction for Tetrahydropyridine Synthesis This table is interactive. Click on the headers to sort the data.

| Entry | Diene Substrate | Organoboronic Acid | Catalyst/Ligand | Solvent | Yield (%) | d.r. |

|---|---|---|---|---|---|---|

| 1 | N-(2-bromophenyl)acrylamide | Phenylboronic acid | Pd(OAc)2 / P(Cy)3 | Toluene | 85 | 10:1 |

| 2 | N-(2-bromophenyl)acrylamide | Styrenylboronic acid | Pd(OAc)2 / PPh3 | DMF | 53 | 3:1 |

| 3 | (Z)-N-(4-methoxybenzyl)-1-iodo-1,6-diene | 4-Fluorophenylboronic acid | Pd(OAc)2 / SPhos | Dioxane | 78 | N/A |

| 4 | (Z)-N-tosyl-1-iodo-1,6-diene | 2-Thienylboronic acid | Pd2(dba)3 / XPhos | THF | 92 | N/A |

Aza-Diels-Alder Cycloadditions

The aza-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing six-membered rings, provides a direct route to the tetrahydropyridine core. nih.gov This cycloaddition can proceed via a normal electron-demand pathway, where an electron-rich diene reacts with an electron-deficient imine, or an inverse electron-demand pathway, involving an electron-deficient azadiene and an electron-rich dienophile. nih.govrsc.org

The reaction of in situ generated novel iododienes with aryl- and benzyl-N-substituted imines has been shown to proceed effectively. thieme-connect.com Moderate diastereoselectivities can be achieved using chiral imines. thieme-connect.com Furthermore, Brønsted acid catalysis has been employed in the asymmetric synthesis of tetrahydropyridines via a normal electron-demanding aza-Diels-Alder reaction, leading to good yields and enantiomeric excesses with good to excellent diastereoselectivities.

Table 2: Aza-Diels-Alder Reactions for Tetrahydropyridine Synthesis This table is interactive. Click on the headers to sort the data.

| Entry | Diene | Imine | Catalyst/Conditions | Solvent | Yield (%) | d.r. / ee (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodo-2-trimethylsilyloxy-butadiene | N-Benzylbenzaldimine | MgI2, 0 °C | CH2Cl2 | 75 | 60:40 d.r. |

| 2 | 2-Silyloxy-1,3-butadiene | Ethyl glyoxylate (B1226380) imine | BINOL-derived phosphoric acid | Toluene | 88 | 95:5 d.r., 92% ee |

| 3 | Danishefsky's diene | N-Tosylimine | Sc(OTf)3 | Acetonitrile | 91 | >95:5 d.r. |

| 4 | 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | N-Benzylimine | Yb(OTf)3 | CH2Cl2 | 85 | 80:20 d.r. |

Phosphine-Catalyzed [4+2] Annulations

Phosphine-catalyzed [4+2] annulation reactions have emerged as a powerful method for the construction of highly functionalized tetrahydropyridines. nih.gov In this process, a 1,4-dipole synthon, generated from an allenoate and a phosphine (B1218219) catalyst, undergoes a [4+2] cycloaddition with an imine. nih.gov

The reaction between 2-alkyl-but-2,3-dienoates and N-tosylimines in the presence of tributylphosphine (B147548) affords tetrahydropyridines with high efficiency and diastereoselectivity. acs.org Specifically, ethyl α-methylallenoate undergoes [4+2] annulation with a variety of N-tosylarylimines to provide tetrahydropyridines in excellent yields. acs.org The scope of this reaction has been expanded to include various substituted allenoates and imines, demonstrating its robustness. rsc.org

Table 3: Phosphine-Catalyzed [4+2] Annulations for Tetrahydropyridine Synthesis This table is interactive. Click on the headers to sort the data.

| Entry | Allenoate | Imine | Phosphine Catalyst | Solvent | Yield (%) | d.r. |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-methyl-2,3-butadienoate | N-Tosylbenzaldimine | PBu3 | CH2Cl2 | 95 | >98:2 |

| 2 | Ethyl 2-benzyl-2,3-butadienoate | N-Tosyl-4-chlorobenzaldimine | PPh3 | Toluene | 89 | 95:5 |

| 3 | Methyl 2-methyl-2,3-butadienoate | N-Tosyl-4-methoxybenzaldimine | PBu3 | CH2Cl2 | 92 | >98:2 |

| 4 | Ethyl 2-methyl-2,3-butadienoate | N-(o-nosyl)imine | PBu3 | CH2Cl2 | 73 (2 steps) | N/A |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules like tetrahydropyridines.

An organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by a quinine-derived squaramide, provides tetrahydropyridines bearing three contiguous stereogenic centers in good yields and excellent enantiomeric excesses. Another example involves the one-pot synthesis of 2-amino-3,4,6-triarylpyridines from phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) derivatives mediated by KN(SiMe3)2. wikipedia.org While not directly yielding the target compound, these methods highlight the potential of MCRs in rapidly assembling the core tetrahydropyridine structure with multiple points of diversity.

Table 4: Multicomponent Reactions for Tetrahydropyridine and Pyridine Synthesis This table is interactive. Click on the headers to sort the data.

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Dimedone | Nitrostyrene | N-Methylbenzaldimine | Quinine-derived squaramide | Tetrahydropyridine | 88 |

| 2 | Phenylacetonitrile | Benzonitrile | Phenylacetylene | KN(SiMe3)2 | 2-Aminopyridine | 97 |

| 3 | Ethyl acetoacetate | Benzaldehyde | Aniline | [Et3NH][HSO4] | Tetrahydropyridine | 92 |

| 4 | Malononitrile | Aromatic aldehyde | Aniline | L-proline | Dihydropyridine (B1217469) | 95 |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of cyclic compounds, including nitrogen heterocycles like tetrahydropyridines. acs.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene precursor. wikipedia.orgorganic-chemistry.org

The synthesis of 2,6-disubstituted tetrahydropyridines can be achieved by preparing a suitable N-containing diene and subjecting it to RCM. The choice of catalyst, such as Grubbs' first or second-generation catalysts, can influence the reaction efficiency and the E/Z selectivity of the resulting double bond. organic-chemistry.org The functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the diene precursor, leading to a wide range of functionalized tetrahydropyridine products.

Table 5: Ring-Closing Metathesis for Heterocycle Synthesis This table is interactive. Click on the headers to sort the data.

| Entry | Diene Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Tosyl-diallylamine | Grubbs II | CH2Cl2 | 40 | 95 |

| 2 | N-Allyl-N-(2-butenyl)amine | Grubbs I | Toluene | 80 | 88 |

| 3 | Diethyl diallylmalonate | Hoveyda-Grubbs II | CH2Cl2 | 40 | 92 |

| 4 | N-Benzyl-N-(pent-4-en-1-yl)prop-2-en-1-amine | Zhan Catalyst-1B | Toluene | 60 | 85 |

Enantioselective Synthesis of this compound Precursors

The development of enantioselective methods is crucial for accessing chiral tetrahydropyridines, which are often the biologically active forms. Kinetic resolution of racemic precursors has proven to be an effective strategy for obtaining enantioenriched building blocks for the synthesis of the target compounds.

Kinetic Resolution Methodologies

Kinetic resolution (KR) is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. nih.gov

A practical and efficient methodology for the kinetic resolution of α-branched allyltriflamides has been developed based on a palladium-catalyzed C–H activation process. acs.orgnih.gov This reaction involves a formal (4+2) cycloaddition between the allylamine (B125299) derivatives and allenes, leading to enantioenriched tetrahydropyridine skeletons and the recovery of the unreacted enantioenriched allylamide precursor with high selectivity. thieme-connect.comacs.orgnih.gov

Another approach involves the kinetic resolution of racemic allyl chlorides via a copper-catalyzed asymmetric allylic alkylation. This method yields novel 3-alkyl substituted tetrahydropyridines and enantioenriched 3-chloro-1,2,3,6-tetrahydropyridines in high enantioselectivities. chemrxiv.org The resulting enantiomerically enriched allyl chlorides are stable and can undergo highly enantiospecific substitution reactions with various nucleophiles. rsc.orgchemrxiv.orgresearchgate.net

Table 6: Kinetic Resolution of Tetrahydropyridine Precursors This table is interactive. Click on the headers to sort the data.

| Entry | Racemic Precursor | Reaction Type | Catalyst/Reagent | Product ee (%) | Recovered SM ee (%) | Selectivity (s) |

|---|---|---|---|---|---|---|

| 1 | α-Branched allyltriflamide | Pd-catalyzed C-H activation/cycloaddition | Pd(OAc)2 / Chiral Ligand | 99 | 98 | 127 |

| 2 | 3-Chloro-1,2,3,6-tetrahydropyridine | Cu-catalyzed allylic alkylation | Cu(I) / Chiral Ligand | 95 | 94 | 70 |

| 3 | Racemic cyclic secondary amine | Enantioselective amidation | NHC / Chiral hydroxamic acid | N/A | >99 | >200 |

| 4 | 3,4-Disubstituted 1,4,5,6-tetrahydropyridine | Rh-catalyzed asymmetric hydrogenation | Rh(I) / Chiral Phosphine | 99 | 98 | 1057 |

Stereospecific Chlorination of Tetrahydropyridinols

The stereoselective synthesis of molecules containing chloro-substituted stereogenic centers is a challenging yet vital task in organic chemistry. researchgate.netchemrxiv.org One effective method for producing chiral allyl chlorides, which are precursors to compounds like this compound, is the stereospecific chlorination of the corresponding allylic alcohols (tetrahydropyridinols). The stereochemical outcome of this reaction—whether it proceeds with retention or inversion of configuration—is highly dependent on the chlorinating agent and the reaction conditions. chemrxiv.org

The synthesis of enantiomerically enriched allylic chlorides is particularly difficult because they are often configurationally unstable and prone to racemization. researchgate.netchemrxiv.org However, piperidine-based allyl chlorides have been shown to be chemically and configurationally stable. chemrxiv.org This stability allows them to be synthesized in enantiomerically enriched forms and used in subsequent stereospecific substitution reactions. researchgate.netrsc.org

Research has demonstrated that the chlorination of enantiomerically enriched 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol can proceed with a high degree of stereospecificity. chemrxiv.orgrsc.org The choice of chlorinating agent is critical in directing the stereochemical pathway. For instance, the use of thionyl chloride (SOCl₂) typically leads to the formation of the allyl chloride with inversion of configuration at the stereocenter. Conversely, reagents like N-chlorosuccinimide (NCS) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), can result in chlorination with retention of configuration.

A detailed study on the synthesis of 1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine from the corresponding alcohol highlights a practical application of this methodology. rsc.org The reaction of 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) provides the desired chloro-tetrahydropyridine in high yield. rsc.org The ability to control the stereochemistry during this chlorination step is fundamental for the synthesis of specific, optically active tetrahydropyridine derivatives. chemrxiv.org

| Starting Alcohol | Chlorinating Agent/Conditions | Product | Stereochemical Outcome | Yield |

|---|---|---|---|---|

| (S)-1-benzyl-1,2,3,6-tetrahydropyridin-3-ol | SOCl₂, Pyridine | (R)-1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine | Inversion | High |

| (S)-1-benzyl-1,2,3,6-tetrahydropyridin-3-ol | NCS, PPh₃ | (S)-1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine | Retention | Moderate |

| Racemic 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol | POCl₃, DMF | Racemic 1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine | N/A (Racemic) | 84% rsc.org |

Enzymatic Desymmetrization for Chiral Tetrahydropyridine Derivatives

Enzymatic desymmetrization is a powerful strategy for the synthesis of enantiomerically pure compounds from prochiral substrates, offering yields of up to 100%. researchgate.net This method leverages the high specificity and selectivity of enzymes, which operate under mild conditions, presenting a green alternative to traditional chemical methods. researchgate.net The technique is widely applied to prochiral molecules like diesters, diols, and diamines to generate valuable chiral intermediates for biologically active compounds. researchgate.netnih.gov

In the context of tetrahydropyridine synthesis, enzymatic desymmetrization can be used to prepare chiral building blocks that are later converted into the target heterocyclic system. A common approach involves the selective transformation of one of two identical functional groups in a symmetric precursor. For example, a prochiral diester or diol can be selectively hydrolyzed or acylated by an enzyme, such as a lipase (B570770), to produce a chiral monoester. nih.govrsc.org

Lipases are frequently employed for these transformations. For instance, lipase from Pseudomonas cepacia has been used to desymmetrize a variety of prochiral 1,3-diamines through alkoxycarbonylation, consistently yielding the (R)-configured amino carbamates. nih.gov Similarly, Candida rugosa lipase has been effective in the desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols, creating optically active compounds with a quaternary carbon center. nih.gov

While direct enzymatic desymmetrization to form the this compound core may not be widely documented, the principles are applied to create precursors. A chemo-enzymatic approach can be envisioned where a symmetric diene substrate is desymmetrized to create a chiral amino alcohol or diamine, which then undergoes a ring-closing metathesis or other cyclization reaction to form the desired chiral tetrahydropyridine ring. The development of one-pot, multi-enzyme cascade reactions is also a promising avenue for synthesizing chiral piperidines and their precursors. researchgate.netnih.gov

| Prochiral Substrate | Enzyme (Source) | Reaction Type | Chiral Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Dimethyl 3-phenylglutarate | Immobilized Rhizopus oryzae lipase (ROL) | Asymmetric Hydrolysis | (S)-3-(Methoxycarbonyl)-3-phenylpropanoic acid | >99% researchgate.net |

| Prochiral 2-substituted-1,3-diamines | Lipase (Pseudomonas cepacia) | Alkoxycarbonylation | (R)-N-allyloxycarbonyl-2-substituted-1,3-diamine | High nih.gov |

| Prochiral 2,2-disubstituted 1,3-propanediols | Lipase (Candida rugosa) | Asymmetric Acylation | Chiral mono-benzoate | Moderate to High nih.gov |

| Prochiral diester (for Vitamin E synthesis) | Lipase | Desymmetric Hydrolysis | Chiral quaternary carbon-containing monoester | 96.7% rsc.org |

Stereochemical Investigations of 2 Allyl 6 Phenyl 1,2,3,6 Tetrahydropyridine Systems

Absolute and Relative Stereochemistry of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896) Isomers

The this compound molecule possesses two stereocenters at the C2 and C6 positions, leading to the possibility of four stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers constitute one enantiomeric pair, characterized by a trans relationship between the allyl and phenyl substituents. The (2R, 6S) and (2S, 6R) isomers form another enantiomeric pair, exhibiting a cis relationship.

The determination of absolute and relative stereochemistry in these systems relies on a combination of synthetic strategies and analytical techniques. Asymmetric synthesis and kinetic resolution are key methods for obtaining enantiomerically enriched forms of such compounds. For instance, studies on analogous 3-chloro-1,2,3,6-tetrahydropyridines have demonstrated that kinetic resolution using copper catalysts can effectively separate enantiomers. rsc.orgresearchgate.net In a similar vein, the synthesis of 2,6-disubstituted tetrahydropyridines can proceed with high diastereoselectivity, often favoring the formation of the trans isomers.

The relative stereochemistry (cis vs. trans) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between protons on C2 and C6, and adjacent protons on the ring, provide crucial information about their dihedral angles and, consequently, their spatial relationship. In many 2,6-disubstituted systems, the trans diastereomer is thermodynamically more stable due to the preference of bulky substituents for pseudo-equatorial positions, which minimizes steric hindrance. libretexts.org

One powerful method to isolate and study these isomers is through kinetic resolution. Research on related allylic tetrahydropyridine (B1245486) chlorides has shown that one enantiomer can be made to react faster than the other, allowing for the recovery of the unreacted starting material in high enantiomeric excess (ee). rsc.org

Table 1: Illustrative Data from Kinetic Resolution of an Analogous Tetrahydropyridine System

This table presents data from the kinetic resolution of rac-1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine, which serves as a model for the stereochemical behavior of allylic tetrahydropyridines.

| Time (min) | Conversion (%) | Product Enantiomeric Excess (% ee) | Recovered Substrate Enantiomeric Excess (% ee) |

| 30 | 16% | 94% | 18% |

| 60 | 28% | 91% | 35% |

| 120 | 41% | 85% | 59% |

| 240 | 54% | 79% | 91% |

Data adapted from studies on analogous systems. rsc.org

Configurational Stability and Lability of Allylic Tetrahydropyridine Moieties

A critical aspect of the stereochemistry of this compound is the configurational stability of the C2 stereocenter, which is part of an allylic system. Generally, allylic stereocenters, particularly those bearing a leaving group, can be configurationally labile, meaning they can undergo racemization through mechanisms like SN1-type processes or nih.govnih.gov-sigmatropic rearrangements.

However, studies on closely related piperidine-based allylic chlorides have shown that these molecules can be surprisingly configurationally stable. rsc.orgresearchgate.net Enantiomerically enriched forms of these compounds have been isolated and shown to undergo highly enantiospecific substitution reactions, indicating that the stereocenter does not readily scramble. rsc.orgresearchgate.net This stability is crucial for their application in stereoselective synthesis. The stability can be attributed to the specific electronic and conformational constraints of the tetrahydropyridine ring, which may disfavor the formation of a planar, achiral allylic carbocation intermediate that would lead to racemization.

Heating experiments on analogous enantiomerically enriched allylic chlorides have demonstrated their thermal stability, with little to no loss of enantiomeric excess observed over extended periods at elevated temperatures. rsc.org This suggests that the this compound system would likely also exhibit significant configurational stability under typical reaction conditions, preserving its stereochemical integrity.

Conformational Analysis of the Tetrahydropyridine Ring System

"Flattened Boat" Conformation Studies

In many substituted dihydropyridine (B1217469) and tetrahydropyridine systems, the ring has been observed to adopt a distorted or "flattened boat" conformation. researchgate.net This conformation is a deviation from the idealized boat structure, where the C3 and C6 atoms (or C2 and C5) are puckered out of the plane formed by the other four atoms. In a flattened boat, the degree of puckering is reduced.

Computational and X-ray crystallography studies on related molecules have confirmed this preference. For example, the 1,4-dihydropyridine (B1200194) ring is known to exist in a very flat boat conformation. researchgate.net This arrangement helps to minimize the steric interactions that would arise in a more puckered conformation, especially the "flagpole" interactions characteristic of a true boat form. In the case of this compound, a flattened boat or a related twist-boat conformation would allow the bulky phenyl and allyl groups to occupy positions that minimize steric clash with the rest of the ring.

The preference for a specific conformation is dictated by a delicate balance of minimizing torsional strain (eclipsing interactions) and steric strain (non-bonded interactions). The substituents at C2 and C6 will preferentially occupy pseudo-equatorial positions to reduce steric interactions with the axial-like protons on the ring, a principle well-established in cyclohexane (B81311) conformational analysis. libretexts.org The flattened boat conformation represents a low-energy state that accommodates the geometric constraints of the double bond while minimizing these unfavorable steric interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2R, 6R)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine |

| (2S, 6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine |

| (2R, 6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine |

| (2S, 6R)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine |

| 3-chloro-1,2,3,6-tetrahydropyridine |

| 1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine |

| 1,4-dihydropyridine |

Reactivity and Mechanistic Studies of 2 Allyl 6 Phenyl 1,2,3,6 Tetrahydropyridine Transformations

General Reaction Profiles of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896)

The reactivity of this compound is dictated by the potential for reactions at the nitrogen atom, the allylic group, and the tetrahydropyridine (B1245486) ring itself. The presence of both nucleophilic (amine) and electrophilic (alkene) centers, as well as sites susceptible to redox transformations, makes it a versatile substrate for a variety of organic reactions.

Currently, there is a lack of specific studies in the available scientific literature detailing the oxidation reactions of this compound. However, based on the general reactivity of similar N-heterocycles and allylic compounds, several potential oxidation pathways can be postulated. The secondary amine is susceptible to oxidation to form the corresponding nitroxide or, under harsher conditions, cleavage of the ring. The allylic group could undergo epoxidation at the double bond or oxidation at the allylic carbon. Furthermore, the endocyclic double bond of the tetrahydropyridine ring could also be a site for oxidation, potentially leading to the formation of diols or other oxygenated derivatives. The phenyl group is generally stable to oxidation under mild conditions.

The reduction of this compound has been investigated, particularly through electrocatalytic hydrogenation. The electroreduction of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine has been shown to yield trans-6-phenyl-2-propylpiperidine. This transformation involves the reduction of both the endocyclic and exocyclic double bonds of the starting material. The reaction proceeds with retention of the trans stereochemistry, indicating that the hydrogenation occurs in a stereocontrolled manner.

Table 1: Reduction of trans-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

| Starting Material | Reaction Type | Product |

|---|---|---|

| trans-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine | Electrocatalytic Hydrogenation | trans-6-Phenyl-2-propylpiperidine |

Data derived from studies on the electroreduction of substituted tetrahydropyridines.

Substitution reactions of this compound can occur at the nitrogen atom or potentially at the allylic position. A documented example of a substitution reaction is the use of (2R,6S)-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine in a diazo transfer reaction. In this process, the secondary amine acts as a nucleophile, reacting with a diazo transfer agent to form an N-diazo derivative. This demonstrates the availability of the lone pair of electrons on the nitrogen for nucleophilic attack.

Further research into substitution reactions could explore the reactivity of the allylic group towards nucleophiles, which is a common reaction pathway for allylic compounds, often proceeding through various mechanisms depending on the reaction conditions and the nature of the nucleophile and leaving group.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemical outcome and for the rational design of synthetic routes to valuable target molecules. The presence of stereocenters and the potential for creating new ones during reactions make mechanistic studies particularly important.

While specific mechanistic studies on the nucleophilic substitution pathways of this compound are not extensively detailed in the available literature, general principles of nucleophilic substitution on allylic systems can be applied. Nucleophilic substitution at the allylic carbon can proceed through several mechanisms, including SN2, SN2', SN1, and SN1' pathways.

The SN2 mechanism would involve a direct backside attack by the nucleophile at the carbon bearing the leaving group, leading to inversion of configuration. The SN2' mechanism involves the nucleophile attacking the double bond at the γ-position relative to the leaving group, resulting in a concerted rearrangement of the double bond and expulsion of the leaving group.

SN1 and SN1' mechanisms would proceed through a common allylic carbocation intermediate, which is resonance-stabilized. The nucleophile can then attack at either of the two electrophilic carbons of the carbocation, leading to a mixture of products. The regioselectivity and stereoselectivity of these reactions are highly dependent on the substrate structure, the nucleophile, the leaving group, and the solvent.

For substitution reactions at the nitrogen atom, such as the aforementioned diazo transfer reaction, the mechanism is a straightforward nucleophilic attack of the amine lone pair on the electrophilic diazo transfer reagent.

Kinetic resolution is a powerful strategy for the separation of enantiomers of a racemic mixture. This is achieved by reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For a compound like this compound, which is chiral, kinetic resolution can be a viable method to obtain enantiomerically enriched material.

While specific studies on the kinetic resolution of this compound are not detailed, research on similar substituted tetrahydropyridines provides insight into the potential mechanisms. For example, the kinetic resolution of 2,6-disubstituted piperidines has been achieved through catalytic dynamic resolution involving enantioselective deprotonation and subsequent reaction with an electrophile. In such processes, a chiral ligand complexes with a base to create a chiral deprotonating agent. This agent selectively removes a proton from one enantiomer of the substrate, leading to an enantioenriched intermediate that can be trapped by an electrophile. The stereochemical outcome is determined by the transition state energies of the deprotonation step for each enantiomer.

Table 2: Key Mechanistic Concepts in Tetrahydropyridine Transformations

| Mechanistic Concept | Description | Relevance to this compound |

|---|---|---|

| SN2/SN2' | Concerted nucleophilic substitution pathways for allylic systems. | Potential mechanisms for substitution reactions at the allylic position. |

| SN1/SN1' | Stepwise nucleophilic substitution via a resonance-stabilized allylic carbocation. | Potential mechanisms for substitution reactions at the allylic position, especially with good leaving groups and ionizing solvents. |

| Kinetic Resolution | Separation of enantiomers based on differential reaction rates with a chiral agent. | A potential method for obtaining enantiomerically pure this compound. |

| Catalytic Dynamic Resolution | A type of kinetic resolution where the slower-reacting enantiomer can racemize in situ. | An advanced strategy that could potentially be applied for the efficient synthesis of a single enantiomer of a derivative. |

This table summarizes general mechanistic principles that are likely applicable to the target compound based on its structural features.

Role of Primary Kinetic Isotope Effects

The primary kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which a specific bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). libretexts.org A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the slowest step of the reaction. princeton.edu

In the context of this compound, primary KIE studies would be instrumental in understanding various potential transformations:

Oxidation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is susceptible to oxidation. For instance, in studies of the related neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the oxidation to the corresponding dihydropyridinium species is a critical step. Isotopic labeling at positions involved in C-H bond cleavage during this oxidation would be expected to exhibit a significant primary KIE, confirming the mechanism and the rate-limiting nature of this step.

Reactions at the Allylic Position: The allyl group provides a handle for various transformations, including hydrogen abstraction or addition reactions. If a reaction involves the cleavage of a C-H bond at the allylic position in the rate-determining step, a primary KIE would be observed. For example, in a hypothetical radical-mediated allylic halogenation, deuteration of the allylic methylene (B1212753) group would lead to a slower reaction rate.

Elimination Reactions: Under certain conditions, the tetrahydropyridine scaffold could undergo elimination reactions. If the abstraction of a proton is the rate-limiting step, a primary KIE would be evident upon isotopic labeling of the corresponding C-H bond.

The magnitude of the observed KIE can provide further mechanistic insights. A large KIE suggests a transition state where the hydrogen is symmetrically transferred between the donor and acceptor, while smaller KIEs may indicate an early or late transition state. princeton.edu

Table 1: Hypothetical Primary Kinetic Isotope Effects in Transformations of this compound

| Transformation | Position of Isotopic Labeling | Expected kH/kD | Mechanistic Implication |

| Oxidation of Tetrahydropyridine Ring | C-6 | > 2 | C-H bond cleavage at C-6 is rate-determining. |

| Allylic Bromination | Allylic Methylene | > 2 | C-H bond abstraction from the allyl group is rate-determining. |

| Base-induced Elimination | C-3 or C-5 | > 2 | Proton abstraction is the rate-limiting step. |

Note: The values in this table are hypothetical and serve to illustrate the application of KIE in mechanistic studies of the target compound.

Regioselectivity and Diastereoselectivity in Reactions Involving this compound Scaffolds

The presence of multiple reactive sites and stereocenters in this compound makes the control of regioselectivity and diastereoselectivity a critical aspect of its synthetic transformations.

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the case of this compound, several regioselective challenges can be envisioned:

Reactions of the Allyl Group vs. the Tetrahydropyridine Double Bond: Many reagents can react with both the double bond of the allyl group and the endocyclic double bond of the tetrahydropyridine ring. The outcome of such reactions would depend on the relative reactivity of these two sites, which is influenced by steric and electronic factors. For instance, electrophilic additions might preferentially occur at the more electron-rich double bond.

Functionalization of the Tetrahydropyridine Ring: Reactions such as epoxidation or dihydroxylation could occur at either the C2-C3 or C5-C6 positions if the endocyclic double bond were to be targeted. The substitution pattern of the ring would likely direct the regiochemical outcome.

Diastereoselectivity:

Diastereoselectivity is the preferential formation of one diastereomer over another. The this compound scaffold possesses stereocenters at C2 and C6, and reactions can create new stereocenters, leading to the formation of diastereomeric products.

Influence of Existing Stereocenters: The pre-existing stereocenters at C2 and C6 can exert significant stereocontrol over incoming reagents. For example, in a hydrogenation of the endocyclic double bond, the hydrogen atoms could add either syn or anti to the substituents at C2 and C6, leading to different diastereomers of the corresponding piperidine. The directing effect of the allyl and phenyl groups would be crucial in determining the facial selectivity of the reaction.

Substrate-Controlled Diastereoselectivity: In the absence of external chiral reagents, the inherent chirality of the molecule can direct the stereochemical outcome. For instance, in the epoxidation of the allyl group's double bond, the approach of the oxidizing agent could be influenced by the steric bulk of the adjacent tetrahydropyridine ring, leading to the preferential formation of one diastereomeric epoxide.

Studies on the diastereoselective synthesis of related 2,6-disubstituted piperidines have demonstrated that the stereochemical relationship between the substituents can be controlled through various synthetic strategies. nih.gov For example, the reduction of an iminium ion intermediate can lead to either the cis or trans diastereomer depending on the reducing agent and reaction conditions. nih.gov These principles would be directly applicable to controlling the stereochemistry in transformations of the this compound scaffold.

Table 2: Potential Diastereoselective Reactions of this compound

| Reaction | Potential New Stereocenters | Controlling Factors | Expected Outcome |

| Catalytic Hydrogenation (Endocyclic Double Bond) | C5 | Steric hindrance from C2 and C6 substituents | Preferential formation of cis or trans piperidine |

| Epoxidation of Allyl Group | Two on the former double bond | Directing effect of the tetrahydropyridine ring | Formation of one major diastereomeric epoxide |

| Hydroboration-Oxidation of Allyl Group | One on the former double bond | Steric approach control | Preferential formation of one diastereomeric alcohol |

Note: The outcomes in this table are predictions based on general principles of stereoselectivity and would require experimental verification.

Spectroscopic and Computational Structural Elucidation of 2 Allyl 6 Phenyl 1,2,3,6 Tetrahydropyridine

Advanced Spectroscopic Characterization Techniques

Detailed experimental data from advanced spectroscopic techniques for 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896) are not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NOESY)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NOESY correlation data for this compound have not been reported in the available literature. While related compounds have been studied using these methods, the explicit data for the title compound is absent.

Fourier-Transform Infrared (FTIR) Spectroscopy

A detailed FTIR spectrum, including specific absorption frequencies and band assignments for the functional groups in this compound, is not available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS)

The precise mass-to-charge ratio (m/z) of the molecular ion of this compound from HRMS analysis, which would confirm its elemental composition, has not been documented in the accessible sources.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

The solid-state structure of the hydrochloride salt of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net This analysis provides definitive proof of the compound's three-dimensional structure and stereochemistry. However, the specific crystallographic data, such as the space group, unit cell parameters, bond lengths, bond angles, and atomic coordinates, are contained within the full research article, which is not publicly available.

Computational Approaches to Structure and Mechanism

No computational studies, such as Density Functional Theory (DFT) calculations or other theoretical analyses, on the structure, properties, or reaction mechanisms of this compound were found in the reviewed literature. Such studies would provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Following a comprehensive search of available scientific literature, no specific studies detailing the Density Functional Theory (DFT) calculations for the geometry optimization of this compound were found. General computational chemistry principles suggest that such a study would involve the use of a specified functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to determine the most stable three-dimensional conformation of the molecule. The optimization process would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's structure. However, without dedicated research on this specific compound, no precise data can be presented.

Computational Studies on Reaction Pathways and Energetics

Similarly, a thorough review of existing research revealed no computational studies focused on the reaction pathways and energetics involving this compound. Such studies would typically employ computational methods to investigate the mechanisms of its formation or subsequent reactions. This would involve mapping the potential energy surface to identify transition states, intermediates, and products. Key energetic parameters, including activation energies and reaction enthalpies, would be calculated to provide insights into the kinetics and thermodynamics of the reactions. The absence of such studies in the public domain means that no specific data on reaction mechanisms, transition state geometries, or energy barriers for this compound can be provided at this time.

Applications of 2 Allyl 6 Phenyl 1,2,3,6 Tetrahydropyridine in Complex Molecule Synthesis

2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896) as a Key Building Block in Organic Synthesis

In the field of organic synthesis, "building blocks" are functionalized molecules that serve as the foundational components for the modular construction of more complex structures. Alkoxyallenes, for instance, are recognized as versatile three-carbon building blocks for synthesizing natural products and other relevant compounds. rsc.org Similarly, this compound functions as a sophisticated building block, offering several points for chemical modification.

The value of this compound lies in its distinct functional groups, each providing a handle for specific chemical transformations:

The Allyl Group: This moiety is amenable to a wide range of reactions, including oxidation, reduction, hydroboration, ozonolysis, and metathesis, allowing for the introduction of various functional groups or the extension of the carbon chain.

The Phenyl Group: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, enabling the attachment of substituents that can modulate the electronic properties or steric profile of the molecule.

The Tetrahydropyridine (B1245486) Core: The secondary amine within the ring can undergo N-alkylation or N-acylation, while the internal double bond can be subjected to hydrogenation, epoxidation, or dihydroxylation to afford saturated piperidine derivatives with controlled stereochemistry.

This multi-functionality allows chemists to employ this compound in divergent synthetic strategies, where a single precursor can lead to a library of distinct products by selectively addressing its reactive sites.

| Functional Group | Potential Synthetic Transformations | Resulting Moiety/Product Type |

|---|---|---|

| Allyl Group (C=C) | Oxidative cleavage (Ozonolysis) | Aldehyde |

| Allyl Group (C=C) | Hydroboration-Oxidation | Primary Alcohol |

| Allyl Group (C=C) | Epoxidation | Epoxide |

| Phenyl Ring | Nitration, Halogenation, Acylation | Substituted Phenyl Ring |

| Secondary Amine (N-H) | Alkylation, Acylation, Sulfonylation | N-Substituted Tetrahydropyridine |

| Endocyclic Double Bond | Hydrogenation | Piperidine Ring |

| Endocyclic Double Bond | Dihydroxylation | Diol-functionalized Piperidine |

Precursor Role in the Synthesis of Functionalized Piperidine Derivatives

The piperidine ring is a ubiquitous structural motif in the pharmaceutical industry, present in numerous drug classes and natural alkaloids. mdpi.com The development of efficient methods for synthesizing substituted piperidines is therefore a significant goal in modern organic chemistry. mdpi.com this compound serves as an excellent precursor for a variety of functionalized piperidine derivatives, primarily through transformations involving the reduction of the endocyclic double bond and subsequent or concurrent modification of the allyl side chain.

The conversion of the tetrahydropyridine ring to a fully saturated piperidine scaffold is typically achieved through catalytic hydrogenation. This reaction can often be performed with high stereoselectivity, yielding cis- or trans-disubstituted piperidines depending on the catalyst and reaction conditions. Once the stable piperidine core is formed, the allyl group remains available for further functionalization, enabling the synthesis of a diverse library of compounds from a common intermediate. For example, oxidation of the allyl group can introduce polar functional groups like alcohols or aldehydes, which can then be used for conjugation or further synthetic elaboration. This strategic approach, combining ring saturation with side-chain modification, underscores the value of this compound as a versatile intermediate.

| Reaction on Tetrahydropyridine Precursor | Description | Resulting Piperidine Derivative |

|---|---|---|

| Catalytic Hydrogenation | Reduction of the endocyclic double bond using catalysts like Pd/C or PtO₂. | 2-Allyl-6-phenylpiperidine |

| Hydrogenation and Hydroboration-Oxidation | Sequential reduction of the ring double bond and conversion of the allyl group to an alcohol. | 3-(6-Phenylpiperidin-2-yl)propan-1-ol |

| Hydrogenation and Ozonolysis | Sequential reduction of the ring double bond and oxidative cleavage of the allyl group. | (6-Phenylpiperidin-2-yl)acetaldehyde |

| N-Alkylation and Hydrogenation | Introduction of a substituent on the nitrogen atom followed by ring saturation. | 1-Alkyl-2-allyl-6-phenylpiperidine |

Integration into Total Synthesis Endeavors for Natural Products and Bioactive Molecules

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. uci.edu Natural products often feature complex, polycyclic structures, and their synthesis requires a carefully planned sequence of reactions using versatile building blocks. uci.edu While a specific total synthesis employing this compound as a starting material is not prominently documented, its structural motifs are highly relevant to the synthesis of numerous alkaloids and other bioactive molecules. researchgate.net

The phenyl-tetrahydropyridine core is a key structural feature in compounds with significant biological activity. researchgate.netnih.gov For instance, the structurally related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known neurotoxin that has been instrumental in studying Parkinson's disease. researchgate.netauctoresonline.org The strategic value of the 2-allyl-6-phenyl isomer in total synthesis lies in its potential to serve as a key intermediate that can be elaborated into more complex targets. The allyl group acts as a versatile handle for constructing intricate side chains or for participating in intramolecular cyclization reactions to build fused or bridged ring systems, which are common features in alkaloids. Therefore, this building block is well-suited for inclusion in synthetic plans targeting novel analogs of existing natural products or entirely new classes of bioactive molecules.

The importance of the tetrahydropyridine and piperidine scaffolds has driven the development of numerous synthetic methods to access these core structures. researchgate.net These methods often allow for the introduction of various substituents with high levels of stereocontrol, which is crucial for creating biologically active molecules.

Several powerful strategies have been developed to construct these heterocyclic systems:

Multicomponent Reactions: These reactions combine three or more starting materials in a single operation to form complex products, offering high efficiency and atom economy. Diastereoselective multicomponent syntheses have been successfully used to create highly functionalized tetrahydropyridine and piperidine derivatives. researchgate.netnih.gov

Cyclization Reactions: Intramolecular cyclization is a cornerstone of heterocyclic synthesis. Palladium-catalyzed reactions, such as the cyclization-Heck reaction of allenamides with aryl halides, provide an effective route to tetrahydropyridine derivatives. auctoresonline.org Other approaches include intramolecular hydroamination and radical cyclization cascades. mdpi.com

Reduction of Pyridine (B92270) Precursors: The reduction of substituted pyridines or their corresponding pyridinium (B92312) salts is a classical and widely used method for accessing both tetrahydropyridine and piperidine rings. The choice of reducing agent and reaction conditions can influence the final product and its stereochemistry. auctoresonline.org

These diverse synthetic methodologies provide chemists with a robust toolkit for creating a wide range of tetrahydropyridine and piperidine scaffolds analogous to this compound, enabling the exploration of new chemical space in drug discovery and natural product synthesis.

Biological and Medicinal Chemistry Insights into 2 Allyl 6 Phenyl 1,2,3,6 Tetrahydropyridine Analogs

Potential Biological Activities of Tetrahydropyridine (B1245486) Derivatives

Tetrahydropyridine (THP) derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net These compounds are found in various natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological effects. researchgate.net The biological potential of the tetrahydropyridine scaffold is vast, with derivatives showing promise in several therapeutic areas.

The range of activities associated with tetrahydropyridine derivatives includes:

Neuroprotective Effects: Certain derivatives have shown the ability to protect neurons from damage, a crucial aspect in the research of neurodegenerative diseases. nih.govmdpi.com

Monoamine Oxidase (MAO) Inhibition: Many tetrahydropyridine analogs interact with MAO enzymes, which are involved in the metabolism of neurotransmitters. nih.govacs.org This interaction can either be reversible or irreversible, leading to potential applications in conditions like Parkinson's disease and depression. nih.gov

Receptor Modulation: These compounds can act as ligands for various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors, thereby influencing neuronal signaling pathways. nih.govnih.gov

Antimicrobial and Antitumor Activities: Some tetrahydropyridine derivatives have demonstrated cytotoxic effects against microbial and tumor cell lines, suggesting their potential as scaffolds for the development of new anti-infective and anticancer agents. mdpi.com

Given the presence of the 6-phenyl-1,2,3,6-tetrahydropyridine core, which is structurally similar to the neurotoxin MPTP, it is plausible that 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896) could exhibit significant neurological activity. The nature of this activity, whether neurotoxic or neuroprotective, would largely depend on its metabolic fate and interaction with specific molecular targets within the central nervous system.

| Biological Activity | Potential Therapeutic Application | Reference |

|---|---|---|

| Neuroprotection | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | nih.govmdpi.com |

| Monoamine Oxidase Inhibition | Parkinson's Disease, Depression | nih.govacs.orgnih.gov |

| Neurotransmitter Receptor Modulation | Psychiatric and Neurological Disorders | nih.govnih.gov |

| Antimicrobial Activity | Infectious Diseases | mdpi.com |

| Antitumor Activity | Cancer | mdpi.com |

Structure-Activity Relationship (SAR) Studies on Related Scaffolds

The biological activity of tetrahydropyridine derivatives is highly dependent on the nature and position of substituents on the tetrahydropyridine ring. Structure-activity relationship (SAR) studies on analogs provide critical insights into how specific structural modifications influence their pharmacological profile.

For 1,2,3,6-tetrahydropyridine (B147620) analogs, particularly those with a 4-phenyl substitution like MPTP, several key SAR observations have been made:

Substitution on the Nitrogen (N-1 position): The substituent at the N-1 position is a critical determinant of a compound's interaction with monoamine oxidase (MAO). In MPTP, the N-methyl group is crucial for its recognition and oxidation by MAO-B. nih.gov Replacing the methyl group with other alkyl or aryl groups can alter the substrate specificity and inhibitory potency. For instance, an N-cyclopropyl group can transform a substrate into a mechanism-based inactivator of MAO. nih.gov The presence of an allyl group at the N-1 position in some MPTP analogs has been explored in the context of developing MAO-B inhibitors. grantome.com In the case of this compound, the allyl group is at the 2-position, which would likely have a different impact on its interaction with molecular targets compared to an N-1 substitution.

Substitution on the Phenyl Ring (C-4 or C-6 position): Modifications to the phenyl ring significantly impact biological activity. The position and electronic properties of substituents on the phenyl ring can influence the molecule's affinity for receptors and its metabolism. For example, in a series of 1-phenylbenzazepine derivatives, which share a phenyl-cyclic amine motif, substitutions on the phenyl ring were found to modulate affinity for dopamine D1 receptors.

Substitution on the Tetrahydropyridine Ring: The introduction of substituents at other positions on the tetrahydropyridine ring can also modulate activity. The presence of a 2-allyl group in the target compound is a unique feature. While SAR studies on 2-allyl substituted tetrahydropyridines are not extensively documented, the lipophilicity and steric bulk of the allyl group would be expected to influence the compound's ability to cross the blood-brain barrier and its binding to molecular targets.

| Structural Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Nitrogen (N-1) | Methyl, Cyclopropyl, Allyl | Alters MAO substrate specificity and inhibitory profile. | nih.govgrantome.com |

| Phenyl Ring | Various substituents | Modulates receptor binding affinity and metabolism. | mdpi.com |

| Tetrahydropyridine Ring | Alkyl, Aryl groups | Influences lipophilicity, steric interactions, and overall pharmacology. | researchgate.net |

Molecular Target and Pathway Investigations

The biological effects of tetrahydropyridine derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of cellular pathways.

Tetrahydropyridine-based compounds have been shown to interact with a variety of neurotransmitter receptors, with a notable affinity for dopamine and serotonin receptors.

Serotonin Receptors: In addition to the dopaminergic system, MPTP has been shown to affect the serotonergic system, causing depletion of serotonin and its metabolites in various brain regions. nih.govnih.gov This suggests that tetrahydropyridine derivatives can have broader effects on monoaminergic systems. Some analogs have been specifically designed and evaluated for their activity at serotonin receptors, such as the 5-HT1A receptor. researchgate.net

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, can also be modulated by certain heterocyclic compounds. nih.govnih.gov While direct evidence for the interaction of this compound with NMDA receptors is not available, the potential for such interactions should not be dismissed, as NMDA receptor modulation is a known mechanism for neuroprotection and neurotoxicity. mdpi.com

A primary molecular target for many tetrahydropyridine derivatives is the enzyme monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of monoamine neurotransmitters.

The interaction of tetrahydropyridine analogs with MAO can be categorized as follows:

MAO Substrates: MPTP is a well-known substrate for MAO-B. wikipedia.org The enzyme oxidizes MPTP to the 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+), which is then further oxidized to the neurotoxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+). researchgate.net The ability of other tetrahydropyridine analogs to act as MAO substrates is a critical factor in determining their potential neurotoxicity. nih.gov

MAO Inhibitors: Conversely, some tetrahydropyridine derivatives can act as inhibitors of MAO. nih.govmdpi.com These inhibitors can be either reversible or irreversible (mechanism-based inactivators). nih.gov MAO inhibitors are used clinically for the treatment of Parkinson's disease and depression. nih.gov The design of selective MAO-B inhibitors is an active area of research to avoid the "cheese effect" associated with non-selective MAO inhibition. acs.org

The presence of the tertiary allylamine (B125299) moiety within the tetrahydropyridine ring of this compound suggests a potential for interaction with MAO enzymes. grantome.com Whether it would act as a substrate, an inhibitor, or neither, would depend on how the 2-allyl and 6-phenyl substituents fit into the active site of the enzyme.

Comparison with Structurally Similar Biologically Active Compounds (e.g., MPTP Analogs)

The most relevant compound for comparison with this compound is the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The structural similarities and differences between these two molecules provide a framework for predicting the potential biological profile of the target compound.

Structural Comparison:

Common Scaffold: Both compounds share the 1,2,3,6-tetrahydropyridine ring and a phenyl group attached to it.

Key Differences: The primary differences lie in the substitution pattern. In MPTP, a methyl group is at the N-1 position and the phenyl group is at the C-4 position. In the target compound, an allyl group is at the C-2 position and the phenyl group is at the C-6 position.

Implications of Structural Differences:

Metabolism by MAO: The neurotoxicity of MPTP is entirely dependent on its oxidation by MAO-B. nih.gov The N-methyl group of MPTP is crucial for this interaction. The absence of an N-methyl group and the presence of a 2-allyl group in this compound would likely alter its interaction with MAO. It may not be a substrate for MAO-B in the same way as MPTP, which could potentially abrogate a similar neurotoxic pathway. However, it could still be a substrate for MAO-A or an inhibitor of either isoform.

Neurotoxicity: The neurotoxicity of MPTP analogs is closely linked to their ability to be oxidized by MAO to form a pyridinium (B92312) metabolite. nih.gov If this compound is not efficiently oxidized by MAO, it may not exhibit the same potent and selective dopaminergic neurotoxicity as MPTP. However, other mechanisms of toxicity cannot be ruled out. Some fluorinated analogs of MPTP have been shown to be neurotoxic. lau.edu.lb

Neuroprotective Potential: While the MPTP scaffold is associated with neurotoxicity, modifications to this structure have also led to the development of compounds with neuroprotective properties. nih.govmdpi.com The unique substitution pattern of this compound could potentially confer neuroprotective effects, for instance, through antioxidant mechanisms or by modulating receptor activity in a beneficial way.

| Feature | This compound (Predicted) | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Reference |

|---|---|---|---|

| Core Structure | 1,2,3,6-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | |

| Substitution at N-1 | None (Secondary amine unless further substituted) | Methyl | wikipedia.org |

| Substitution on Ring Carbon | 2-Allyl, 6-Phenyl | 4-Phenyl | |

| Interaction with MAO-B | Uncertain, likely different from MPTP due to lack of N-methyl group. May act as substrate or inhibitor. | Excellent substrate, leading to bioactivation. | wikipedia.orgnih.gov |

| Neurotoxicity Profile | Potentially lower than MPTP if not a good MAO substrate. Other mechanisms possible. | Potent and selective dopaminergic neurotoxin. | researchgate.netnih.gov |

| Potential Therapeutic Activity | Could potentially have neuroprotective or other CNS activities depending on its molecular targets. | Used as a tool to model Parkinson's disease. | nih.govmdpi.comwikipedia.org |

Emerging Research Frontiers and Future Directions for 2 Allyl 6 Phenyl 1,2,3,6 Tetrahydropyridine

Development of Novel Stereoselective Synthetic Methodologies

The precise control over the stereochemistry at the C2 and C6 positions is a critical challenge in the synthesis of 2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine (B391896). Future research will likely focus on adapting and developing powerful asymmetric methodologies to access specific stereoisomers of this compound. Several promising strategies from the broader field of tetrahydropyridine (B1245486) synthesis could be applied.

One promising avenue is the use of organocatalytic domino reactions . These multicomponent reactions allow for the construction of complex heterocyclic systems from simple acyclic precursors in a single pot with high stereocontrol. nih.govresearchgate.net For instance, a triple-domino Michael/aza-Henry/cyclization reaction, catalyzed by a quinine-derived squaramide, has been shown to produce highly functionalized tetrahydropyridines with three contiguous stereogenic centers in excellent yields and enantioselectivities. acs.orgnih.gov Adapting such a methodology, where precursors are chosen to install the required allyl and phenyl groups, could provide a direct and efficient route to the target molecule.

Another powerful approach involves transition metal-catalyzed cascade reactions . Rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent diastereoselective reduction, has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines with exceptional yields and diastereomeric purity. nih.gov This method's versatility in accommodating various imines and alkynes suggests its potential applicability for constructing the this compound core. Furthermore, aza-Diels-Alder reactions represent a classical yet effective method for stereoselectively forming 2,6-disubstituted tetrahydropyridine rings and could be tailored for this specific target. tandfonline.com

The table below summarizes representative examples of modern stereoselective methods applied to the synthesis of analogous tetrahydropyridine structures, illustrating the potential for achieving high efficiency and stereocontrol.

| Methodology | Catalyst/Reagent | Key Features | Representative Yield | Stereoselectivity (dr/ee) | Reference |

|---|---|---|---|---|---|

| Organocatalytic Domino Reaction | Quinine-derived Squaramide | Multicomponent; creates three stereocenters | 60-91% | up to >20:1 dr, 99% ee | nih.gov |

| Rh(I)-Catalyzed Cascade | [Rh(coe)2Cl]2 / Ligand | C-H activation; one-pot procedure | up to 95% | >95% de | nih.gov |

| Aza-Diels-Alder Reaction | Lewis Acid (e.g., BF3·OEt2) | Convergent; good control of relative stereochemistry | ~70-85% | High diastereoselectivity | tandfonline.com |

| Iridium-Catalyzed [5+1] Annulation | Ir-complex / Chiral Ligand | Asymmetric formal cycloaddition | Moderate to good | Excellent enantioselectivity | acs.org |

Advanced Mechanistic Investigations via Computational and Experimental Approaches

A deep understanding of the reaction mechanism is paramount for optimizing existing synthetic routes and designing new, more efficient ones. Future research on this compound should employ a combination of advanced experimental and computational techniques to elucidate the intricate details of its formation.

Experimental approaches could involve the isolation and characterization of key reaction intermediates. For complex domino reactions, identifying intermediates such as Michael adducts or cyclized hydroxypiperidines can confirm the proposed reaction sequence. nih.govmdpi.com Techniques like in-situ IR and NMR spectroscopy can provide real-time data on the consumption of reactants and the formation of intermediates and products, offering invaluable kinetic insights.

Computational studies , particularly using Density Functional Theory (DFT), will be a powerful tool for building a comprehensive mechanistic picture. acs.org DFT calculations can be used to:

Model the three-dimensional structures of transition states and intermediates.

Calculate activation energy barriers for different potential pathways, thereby explaining the observed regioselectivity and stereoselectivity.

Elucidate the role of the catalyst by modeling its interaction with the substrates.

Predict the most stable conformation of the final tetrahydropyridine ring, which often adopts a flattened boat or twisted chair conformation. nih.gov

For example, in an organocatalytic domino reaction, computational modeling could clarify how non-covalent interactions (e.g., hydrogen bonding) between the catalyst, substrates, and intermediates steer the reaction towards a specific stereochemical outcome. acs.orgnih.gov Such synergistic experimental and computational studies will be crucial for the rational design of catalysts and reaction conditions tailored for the high-yield, stereopure synthesis of this compound.

Exploration of Diverse Functionalization Strategies

Once synthesized, the this compound core offers multiple reactive sites for further chemical modification, enabling the creation of a library of novel derivatives. The exploration of diverse functionalization strategies is a key future direction for expanding the chemical space and potential applications of this molecule.

Key sites for functionalization include:

The Allyl Group: The terminal double bond of the allyl substituent is a versatile handle for a wide range of transformations, including epoxidation, dihydroxylation, ozonolysis, hydroboration-oxidation, and cross-metathesis, allowing for the introduction of various oxygen-containing functional groups or the extension of the carbon chain.

The Phenyl Group: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation), enabling the modulation of electronic and steric properties.

The Tetrahydropyridine Ring: The endocyclic double bond can undergo reactions such as hydrogenation to yield the corresponding piperidine, or hydrohalogenation and epoxidation. Furthermore, C-H functionalization strategies, which have been successfully applied to related systems, could enable direct modification of the heterocyclic core. nih.gov

The Nitrogen Atom: The secondary amine provides a site for N-alkylation, N-acylation, or N-arylation, which can significantly alter the molecule's physical, chemical, and biological properties.